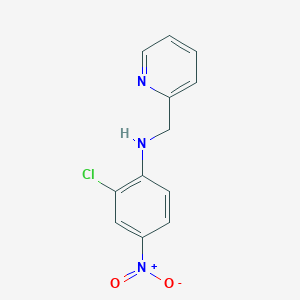

2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline

Description

2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline is a substituted aniline derivative featuring a chlorine atom at the 2-position, a nitro group at the 4-position of the benzene ring, and a pyridin-2-ylmethyl substituent on the amine group. This structure combines electron-withdrawing groups (Cl and NO₂) with a pyridine-containing side chain, which may influence its chemical reactivity, solubility, and biological activity.

The nitro group enhances electrophilic substitution resistance but facilitates reduction reactions, while the chlorine atom may stabilize the molecule against hydrolysis.

Properties

Molecular Formula |

C12H10ClN3O2 |

|---|---|

Molecular Weight |

263.68 g/mol |

IUPAC Name |

2-chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline |

InChI |

InChI=1S/C12H10ClN3O2/c13-11-7-10(16(17)18)4-5-12(11)15-8-9-3-1-2-6-14-9/h1-7,15H,8H2 |

InChI Key |

NAAIBDRBIDLPAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline can be achieved through several synthetic routes. The reaction conditions typically involve the use of strong acids such as sulfuric acid and nitric acid for the nitration step, followed by a nucleophilic substitution reaction to introduce the pyridin-2-ylmethyl group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the nitro and chloro groups allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors . The exact molecular targets and pathways involved are still under investigation, but its structure suggests it may interact with proteins and nucleic acids.

Comparison with Similar Compounds

Key Observations:

- Substituent Position Effects: The 4-nitro group in 4-nitro-N-(pyridin-2-ylmethyl)aniline allows for selective reduction to an amine (), whereas the 2-nitro isomer () undergoes cyclization. The 2-chloro-4-nitro substitution in the target compound may hinder such cyclization due to steric and electronic effects. The pyridin-2-ylmethyl group (vs.

Biological Activity :

- Nickel complexes of related ligands (e.g., N,N-bis(pyridin-2-ylmethyl)aniline derivatives) exhibit anticancer activity, with IC₅₀ values of ~26–31 µM against NCI-H460 cells . The chloro and nitro substituents in the target compound could modulate cytotoxicity by altering electron density or steric accessibility.

- L2-a (), lacking nitro/chloro groups, shows bifunctionality in Alzheimer’s research, suggesting that the target compound’s substituents may enhance or diminish such properties depending on redox stability.

Physicochemical and Crystallographic Comparisons

Table 2: Physical Properties and Structural Data

- Solubility : The nitro group in the target compound likely reduces solubility in polar solvents compared to L2-a .

- Hydrogen Bonding : The pyridin-2-ylmethyl group may participate in weaker hydrogen bonding compared to the direct pyridyl group in 4-Chloro-N-(2-pyridyl)aniline, which forms strong N–H⋯N interactions .

Biological Activity

2-Chloro-4-nitro-N-(pyridin-2-ylmethyl)aniline is an organic compound characterized by its unique structural features, including a chlorine atom and a nitro group attached to a benzene ring, along with a pyridin-2-ylmethyl substituent on the aniline nitrogen. Its molecular formula is CHClNO, and it has a molecular weight of approximately 248.68 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, agricultural chemistry, and materials science due to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine-containing anilines have been studied for their effectiveness against various pathogens. Specific studies have highlighted the compound's effectiveness against Aedes aegypti mosquito larvae, suggesting potential applications in pest control and public health.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Aedes aegypti larvae | Not specified |

| 4-Nitro-N-(pyridin-2-ylmethyl)aniline | Staphylococcus aureus | 16.69 - 78.23 µM |

| Piperidine derivatives | E. coli | 5.64 - 77.38 µM |

The biological activity of this compound may be attributed to its interaction with specific biological targets. Interaction studies often involve assessing binding affinities to target proteins or enzymes, which can provide insights into its mechanism of action and therapeutic potential. The presence of both electron-withdrawing (nitro) and electron-donating (pyridinyl) groups enhances its reactivity and interaction with biological systems.

Case Studies

- Pest Control Applications : A study demonstrated that the compound showed significant larvicidal activity against Aedes aegypti , indicating its potential as an insect repellent or pesticide.

- Antibacterial Studies : Another research effort explored the antibacterial properties of similar compounds, revealing that modifications in the chemical structure could lead to enhanced efficacy against Gram-positive and Gram-negative bacteria .

- Mutagenicity Tests : Tests conducted on related compounds indicated varying degrees of mutagenicity based on structural modifications, emphasizing the importance of chemical structure in determining biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Studies have shown that modifications on the aniline ring can significantly alter antimicrobial activity, with specific substitutions enhancing or diminishing effectiveness against target organisms .

Table 2: Structure-Activity Relationship Observations

| Modification | Effect on Activity |

|---|---|

| Nitro group at para position | Increased antibacterial activity |

| Chlorine substitution | Enhanced binding affinity to target enzymes |

| Pyridinyl substituent | Improved larvicidal properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.